molecular formula C21H13N3O4 B12461185 2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide

2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide

Cat. No.: B12461185
M. Wt: 371.3 g/mol
InChI Key: WIMKDQDGAOIRJU-UHFFFAOYSA-N
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Description

2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide is a complex organic compound with the molecular formula C21H13N3O4. It is known for its unique structure, which includes a nitro group, a phenanthrene moiety, and a benzohydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 10-oxophenanthrene-9-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The phenanthrene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-amino-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide.

    Oxidation: Phenanthrenequinone derivatives.

    Substitution: Alkylated benzohydrazide derivatives.

Scientific Research Applications

2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are key enzymes in the apoptotic pathway . Additionally, it may interact with DNA, causing damage and triggering cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide is unique due to the presence of both a nitro group and a phenanthrene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H13N3O4

Molecular Weight

371.3 g/mol

IUPAC Name

N-(10-hydroxyphenanthren-9-yl)imino-2-nitrobenzamide

InChI

InChI=1S/C21H13N3O4/c25-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)22-23-21(26)17-11-5-6-12-18(17)24(27)28/h1-12,25H

InChI Key

WIMKDQDGAOIRJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=O)C4=CC=CC=C4[N+](=O)[O-])O

Origin of Product

United States

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